molecular formula C15H15FN2S B5726250 1-Benzyl-3-(4-fluoro-2-methylphenyl)thiourea

1-Benzyl-3-(4-fluoro-2-methylphenyl)thiourea

Cat. No.: B5726250
M. Wt: 274.4 g/mol
InChI Key: KXYSADQAJZLTAG-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-fluoro-2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material sciences. This compound features a benzyl group attached to the nitrogen atom and a 4-fluoro-2-methylphenyl group attached to the sulfur atom of the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(4-fluoro-2-methylphenyl)thiourea can be synthesized through the reaction of benzyl isothiocyanate with 4-fluoro-2-methylaniline. The reaction typically occurs in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic attack of the amine on the isothiocyanate group. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-fluoro-2-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), bromine (for bromination), sulfuric acid (for sulfonation).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic ring.

Scientific Research Applications

1-Benzyl-3-(4-fluoro-2-methylphenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or ion sensors.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-fluoro-2-methylphenyl)thiourea depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the thiourea moiety can enhance its binding affinity and specificity. The compound may also interact with cellular pathways involved in oxidative stress, apoptosis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-Benzyl-3-(4-fluorophenyl)thiourea
  • 1-Benzyl-3-(2-methylphenyl)thiourea
  • 1-Benzyl-3-(4-chloro-2-methylphenyl)thiourea

Comparison: 1-Benzyl-3-(4-fluoro-2-methylphenyl)thiourea is unique due to the presence of both the fluorine atom and the methyl group on the aromatic ring. This combination can influence its chemical reactivity, biological activity, and binding properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-benzyl-3-(4-fluoro-2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2S/c1-11-9-13(16)7-8-14(11)18-15(19)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYSADQAJZLTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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